

2-Amino-6-bromophenol CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Amino-6-bromophenol

Cat. No.: B1283759

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An In-depth Technical Guide to 2-Amino-6-bromophenol

This technical guide provides comprehensive information on **2-Amino-6-bromophenol**, targeting researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, representative experimental protocols, and safety information.

Chemical Identity and Molecular Structure

2-Amino-6-bromophenol is an aromatic organic compound containing an amino group, a hydroxyl group, and a bromine atom attached to a benzene ring.

- CAS Number: 28165-50-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₆H₆BrNO[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Molecular Weight: 188.02 g/mol [\[1\]](#)[\[2\]](#)[\[5\]](#)
- IUPAC Name: **2-amino-6-bromophenol**[\[1\]](#)[\[5\]](#)
- Synonyms: 2-Bromo-6-aminophenol, 6-Amino-2-bromophenol[\[1\]](#)

Molecular Structure Representations:

- SMILES: C1=CC(=C(C=C1)Br)O)N[\[1\]](#)

- InChI:InChI=1S/C6H6BrNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2[1][5]
- InChIKey:LOBRHADLNRMHOO-UHFFFAOYSA-N[1][5]

Physicochemical and Safety Data

The key physical, chemical, and safety data for **2-Amino-6-bromophenol** are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |
|-----------------|-----------------------------|-----------|
| Physical State | Solid | |
| Melting Point | 83-84 °C | [6] |
| Boiling Point | 246.4 ± 25.0 °C at 760 mmHg | [6] |
| Density | 1.8 ± 0.1 g/cm³ | [6] |
| Flash Point | 102.8 ± 23.2 °C | [6] |
| LogP | 1.82 | [6] |
| Vapour Pressure | 0.0 ± 0.5 mmHg at 25°C | [6] |

Table 2: Safety and Hazard Information

| Hazard Classification | GHS Pictograms | Hazard Statement Codes |
|---|--------------------------------|--|
| Acute Toxicity, Oral (Category 4) | Irritant, Environmental Hazard | H302: Harmful if swallowed[1][5] |
| Hazardous to the aquatic environment, acute hazard (Category 1) | Environmental Hazard | H400: Very toxic to aquatic life[1][5] |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects[1][5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **2-Amino-6-bromophenol**. These are representative protocols based on established methods for structurally related compounds.

Representative Synthesis Protocol: Reduction of 2-Bromo-6-nitrophenol

This protocol describes a general method for the synthesis of **2-Amino-6-bromophenol** by the chemical reduction of its corresponding nitro precursor, 2-Bromo-6-nitrophenol. This approach is analogous to the synthesis of related aminophenols.[\[2\]](#)[\[5\]](#)[\[7\]](#)

Materials and Reagents:

- 2-Bromo-6-nitrophenol
- Ethanol (EtOH) or Tetrahydrofuran (THF)
- Reducing agent (e.g., Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$), Sodium bisulfite (NaHSO_3), or catalytic hydrogenation with H_2 over Pd/C or Rh/C)[\[2\]](#)[\[5\]](#)[\[7\]](#)
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
- Ethyl acetate or Diethyl ether for extraction
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4) for drying
- Deionized water

Procedure:

- Dissolution: Dissolve 2-bromo-6-nitrophenol in a suitable solvent such as ethanol or THF in a round-bottom flask equipped with a magnetic stirrer.[\[5\]](#)
- Reduction:

- Method A (Catalytic Hydrogenation): Add a catalytic amount of 5% Rh/C or Pd/C to the solution.[5] Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature.
- Method B (Chemical Reduction): Cool the solution in an ice bath. Slowly add a reducing agent like sodium dithionite or sodium bisulfite, portion-wise, while monitoring the reaction temperature.[2][7]
- Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent used in the reaction.[5]
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - If a chemical reductant was used, the reaction mixture may require pH adjustment. Acidify with dilute HCl or neutralize as needed.
- Extraction: Extract the aqueous residue multiple times with an organic solvent such as ethyl acetate or diethyl ether.[7]
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]
- Purification: Purify the crude **2-Amino-6-bromophenol** by recrystallization from a suitable solvent system (e.g., ether/hexane) or by column chromatography on silica gel to obtain the pure product.[7]

General Analytical Protocols

The following protocols are for the characterization and purity assessment of the synthesized **2-Amino-6-bromophenol**.

3.2.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of **2-Amino-6-bromophenol** and for quantitative analysis. The conditions are based on methods developed for other bromophenolic compounds.[\[8\]](#)[\[9\]](#)

Instrumentation and Conditions:

- HPLC System: An Agilent 1100 series or equivalent with a Diode Array Detector (DAD) or UV detector.
- Column: Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or equivalent reverse-phase column.[\[8\]](#)
- Mobile Phase:
 - Solvent A: 0.05% Trifluoroacetic acid (TFA) in Water[\[8\]](#)
 - Solvent B: Acetonitrile[\[8\]](#)
- Gradient Elution: A typical gradient might be: 2% B to 20% B over 0.1 min, then to 50% B over 15 min, then to 70% B over 20 min, and finally to 98% B over 5 min, followed by a hold.[\[8\]](#)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 280 nm (or scanned with DAD for optimal wavelength)
- Injection Volume: 10 µL

Sample Preparation:

- Prepare a stock solution of **2-Amino-6-bromophenol** in methanol or acetonitrile at a concentration of 1 mg/mL.
- Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL) to generate a calibration curve.

- Filter all samples and standards through a 0.22 μm syringe filter before injection.[10]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure of the synthesized compound.

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3CN) in an NMR tube.

Instrumentation and Parameters:

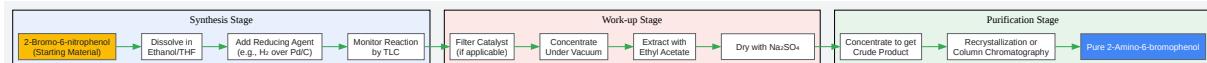
- Spectrometer: Bruker 400 MHz or equivalent.
- ^1H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to the residual solvent peak.
- ^{13}C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent peak.

Expected Spectra:

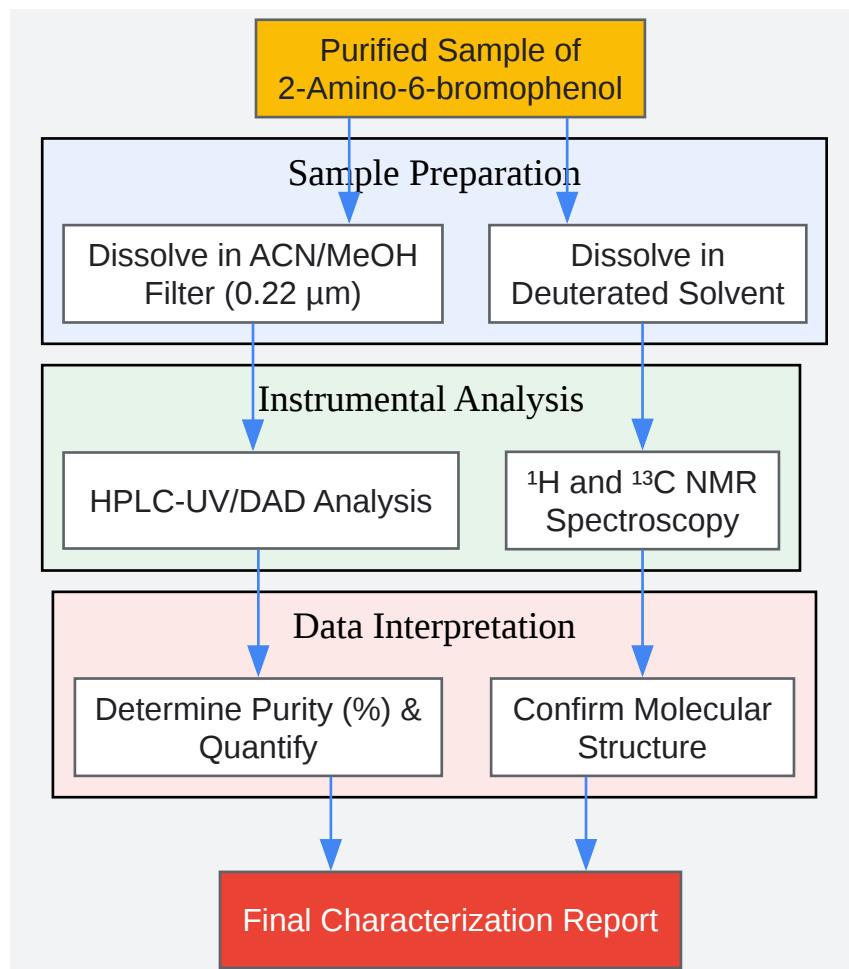
- ^1H NMR: The spectrum should show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The integration of these signals should correspond to the number of protons in the molecule.
- ^{13}C NMR: The spectrum should show six distinct signals for the aromatic carbons, corresponding to the structure of **2-Amino-6-bromophenol**.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate logical workflows for the synthesis and analysis of **2-Amino-6-bromophenol**.

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Caption: Synthesis and Purification Workflow for **2-Amino-6-bromophenol**.

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References

- 1. 2-Amino-6-bromophenol | C6H6BrNO | CID 15531506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 2-Amino-6-bromophenol CAS#: 28165-50-6 [m.chemicalbook.com]
- 4. 2-AMINO-6-BROMOPHENOL | CAS 28165-50-6 [matrix-fine-chemicals.com]
- 5. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
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